molecular formula C9H6F4O2 B13257525 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid

2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid

Cat. No.: B13257525
M. Wt: 222.14 g/mol
InChI Key: QSNAEGMBOIUDJK-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid ( 1936575-02-8) is a fluorinated organic compound with the molecular formula C 9 H 6 F 4 O 2 and a molecular weight of 222.14 g/mol . This compound serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. Fluorinated compounds like this one are of significant interest because the introduction of fluorine atoms can dramatically enhance the bioactivity, metabolic stability, and lipophilicity of potential drug candidates . Specifically, difluoroacetic acid derivatives can be utilized in Friedel-Crafts acylation reactions to create fluorinated ketones, which are important intermediates in the development of active pharmaceutical ingredients (APIs) . Researchers employ this chemical as a key synthetic intermediate in the exploration of new therapeutic agents. Its structure, featuring a difluoroacetyl group attached to a difluoro- and methyl-substituted phenyl ring, makes it a versatile precursor for further chemical modifications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Identifiers • : 1936575-02-8 • Molecular Formula: C 9 H 6 F 4 O 2 • Molecular Weight: 222.14 g/mol • SMILES: O=C(O)C(F)(C1=CC(C)=C(F)C=C1F)F

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

2-(2,4-difluoro-5-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(7(11)3-6(4)10)9(12,13)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

QSNAEGMBOIUDJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2,4-Difluoro-5-methylphenyl Precursors

A crucial step is obtaining the 2,4-difluoro-5-methylphenyl moiety. This is typically prepared from 2,4-difluoro-5-methylbromobenzene via nucleophilic substitution and subsequent transformations:

  • Cyanide Substitution: Treatment of 2,4-difluoro-5-methylbromobenzene with copper(I) cyanide in dimethylformamide (DMF) at 160 °C yields the corresponding aryl cyanide in about 50% yield.
  • Acid Hydrolysis: The aryl cyanide undergoes acidic hydrolysis to provide 2,4-difluoro-5-methylbenzoic acid quantitatively.

This sequence is well-documented and forms a reliable route to the key aromatic acid intermediate.

Introduction of the Difluoroacetic Acid Group via Arndt–Eistert Homologation

The conversion of the benzoic acid derivative to the difluoroacetic acid derivative involves an Arndt–Eistert rearrangement:

  • The 2,4-difluoro-5-methylbenzoic acid is first converted to the corresponding diazoketone by reaction with ethyl chlorocarbonate and diazomethane.
  • The diazoketone then undergoes rearrangement to give the homologated methyl ester of 2-(2,4-difluoro-5-methylphenyl)-2,2-difluoroacetic acid.
  • Subsequent hydrolysis under mild conditions affords the target difluoroacetic acid compound.

Alternative Routes Using N-Acyl-3,3-Difluoro-2-oxoindoles

A versatile synthetic intermediate, N-acyl-3,3-difluoro-2-oxoindoles, can be employed:

  • These intermediates are obtained by reacting N-acylisatins with (diethylamino)sulfur trifluoride (DAST).
  • Hydrolysis or solvolysis of these intermediates in aqueous acetone or alcohols leads to the formation of 2,2-difluoro-2-(2-acetamidophenyl)acetic acids and esters, respectively.
  • This method allows for the synthesis of various difluoroacetic acid derivatives structurally related to the target compound, with yields typically above 75%.

Difluoromethylation Using Sodium Chlorodifluoroacetate

Difluoromethylation strategies using sodium chlorodifluoroacetate (SCDA) as a difluorocarbene source have been reported:

  • Under basic conditions (e.g., potassium carbonate) and in polar solvents such as dimethylformamide (DMF), SCDA can introduce difluoromethyl groups onto aromatic thiols and related substrates.
  • Although this method is more commonly applied to thiol substrates, its principles may be adapted for aromatic acetic acid derivatives to introduce difluoromethyl groups at specific positions.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes Reference
Cyanide substitution on 2,4-difluoro-5-methylbromobenzene CuCN, DMF, 160 °C ~50 Key step to aryl nitrile intermediate
Acidic hydrolysis of aryl nitrile Acidic aqueous conditions Quantitative Converts nitrile to benzoic acid
Diazoketone formation and Arndt–Eistert rearrangement Ethyl chlorocarbonate, diazomethane, hydrolysis 90+ Introduces difluoroacetic acid moiety
Hydrolysis of N-acyl-3,3-difluoro-2-oxoindoles DAST, aqueous acetone or alcohols >75 Versatile intermediate for difluoroacetic acid derivatives
Difluoromethylation using sodium chlorodifluoroacetate SCDA, K2CO3, DMF, 65-95 °C Up to 93 (model substrates) Effective for difluoromethylation, adaptable method

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound featuring a difluoromethyl group and a 2,4-difluorophenyl moiety. Its molecular formula is C9H6F4O2, with a molecular weight of approximately 222.14 g/mol. The presence of multiple fluorine atoms gives it unique chemical properties, such as increased lipophilicity, and potential bioactivity.

Scientific Research Applications

2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid is mainly used in scientific research for various applications.

Chemistry It serves as a building block in synthesizing more complex fluorinated compounds. A common method involves reacting 2,4-difluorotoluene with a fluorinating agent under controlled conditions to introduce additional fluorine atoms. Industrial production may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency, potentially including steps like halogenation, cyanation, and hydrolysis.

Biology The compound is useful in studying enzyme interactions and metabolic pathways due to its unique properties. Fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased potency and selectivity. This may involve inhibiting key enzymes or modulating receptor activity, resulting in desired therapeutic effects. Preliminary studies suggest fluorinated compounds exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts, suggesting potential anti-inflammatory or anticancer properties.

Industry It is used in producing specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison of 2-(2,4-difluoro-5-methylphenyl)-2,2-difluoroacetic acid with structurally related compounds is provided below, focusing on molecular features, acidity, synthesis, and applications.

Table 1: Key Properties of 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic Acid and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) pKa (Estimated) Key Applications/Notes Reference ID
2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid C₉H₈F₂O₂ 2,4-difluoro-5-methylphenyl 186.16 ~1.5–2.5 Pharmaceutical intermediates
2-(2-Chlorophenyl)-2,2-difluoroacetic acid C₈H₅ClF₂O₂ 2-chlorophenyl 206.57 ~1.0–1.5 Enhanced reactivity due to Cl
2-(3-Cyano-5-fluorophenyl)-2,2-difluoroacetic acid C₉H₄F₃NO₂ 3-cyano-5-fluorophenyl 215.13 ~0.5–1.0 High acidity for catalysis
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid C₁₀H₉F₂NO₃ 2-acetamidophenyl 229.18 ~2.5–3.5 Bioactive derivatives for drug design
Difluoroacetic acid C₂H₂F₂O₂ No aromatic substitution 96.03 ~1.3 Fluorination reagent in synthesis
Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate C₁₀H₉ClF₂O₂ Ethyl ester of 4-Cl-difluoroacetic acid 230.63 N/A (ester) Improved lipophilicity for absorption

Structural and Functional Analysis

Impact of Substituents on Acidity

  • Fluorine Substitution: The target compound’s difluoroacetic acid group and difluorinated phenyl ring significantly lower its pKa compared to non-fluorinated analogs (e.g., phenylacetic acid, pKa ~4.3).
  • Chlorine vs. Fluorine : The chlorophenyl analog (CAS 1150164-78-5) has a lower pKa (~1.0–1.5) due to chlorine’s stronger electron-withdrawing nature compared to methyl groups .
  • Cyano Groups: The 3-cyano-5-fluorophenyl derivative (CAS 898790-93-7) exhibits even greater acidity (pKa ~0.5–1.0), making it suitable for catalytic applications .

Industrial and Pharmaceutical Relevance

  • Agrochemicals: Difluoroacetic acid (DFA) is a metabolite of flupyradifurone, a neonicotinoid insecticide, highlighting the role of fluorinated acids in pesticide design .
  • Drug Development : Fluorinated analogs are explored for anti-inflammatory and anticancer properties, leveraging their metabolic stability and target affinity .

Biological Activity

2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. This compound is characterized by its unique structure, which includes two fluorine atoms and a methyl group on the phenyl ring. The biological activity of this compound can be attributed to its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.

  • Molecular Formula : C9H8F2O2
  • IUPAC Name : 2-(2,4-difluoro-5-methylphenyl)acetic acid
  • CAS Number : 367955-02-0

The mechanism of action for 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid primarily involves its interactions with enzymes and receptors. The presence of fluorine enhances the compound's binding affinity due to increased electronegativity and molecular stability. This results in effective inhibition or activation of specific biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit enzymes in the citric acid cycle, similar to the mechanism observed with fluoroacetate, which disrupts energy metabolism by inhibiting aconitase .
  • Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial activity. The structural similarity to known anti-inflammatory agents like diclofenac raises the possibility of similar effects in reducing inflammation and combating infections .
  • Toxicological Studies : Understanding the toxicological profile is crucial. Fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and metabolic pathways. Toxicity studies have shown that fluoroacetate derivatives can lead to severe metabolic disruptions in mammals .

Case Studies

Several studies have highlighted the biological implications of fluorinated compounds similar to 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid:

  • Study on Fluorinated Acids : A study published in Environmental Science & Technology explored the metabolic pathways of fluoroacetate and its derivatives, indicating significant toxicity through disruption of the citric acid cycle . Although not directly studying our compound, the findings provide insights into potential biological risks associated with similar structures.
  • Pharmacological Research : Research has indicated that fluorinated phenylacetic acids have anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid may also possess therapeutic potential in treating inflammatory conditions .

Comparative Analysis

To better understand the unique properties of 2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid, a comparison with other similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
2-(Fluorosulfonyl)difluoroacetic acidContains a sulfonyl groupUsed in specialized chemical applications
2-(Chloro-4-methylphenyl)-2,2-difluoroacetic acidContains a chlorine atomPotential anti-inflammatory properties
2,5-Difluorophenylacetic acidTwo fluorine substitutions on phenyl ringSimilar enzyme inhibition mechanisms

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